molecular formula C25H23BrN2O6S B388542 ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388542
M. Wt: 559.4g/mol
InChI Key: KZQSXKSRHHAOOU-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, thiazole derivatives, and appropriate reagents for bromination, methylation, and esterification. Reaction conditions may vary, but common conditions include the use of solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

    Condensation: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Other compounds in this class with similar core structures but different substituents.

    Phenyl Derivatives: Compounds with similar phenyl groups but different functional groups attached.

Uniqueness

ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-[(2-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H23BrN2O6S

Molecular Weight

559.4g/mol

IUPAC Name

ethyl (2E)-5-(2-bromo-4,5-dimethoxyphenyl)-2-[(2-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H23BrN2O6S/c1-5-34-24(31)21-13(2)27-25-28(22(21)15-11-18(32-3)19(33-4)12-16(15)26)23(30)20(35-25)10-14-8-6-7-9-17(14)29/h6-12,22,29H,5H2,1-4H3/b20-10+

InChI Key

KZQSXKSRHHAOOU-KEBDBYFISA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC=CC=C4O)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)/C(=C\C4=CC=CC=C4O)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC=CC=C4O)S2)C

Origin of Product

United States

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